1,4-Dimethyl-4-vinylcyclohexene
Overview
Description
1,4-Dimethyl-4-vinylcyclohexene is an organic compound with the molecular formula C10H16 It is a cyclohexene derivative characterized by the presence of two methyl groups and a vinyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-4-vinylcyclohexene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the dimerization of buta-1,3-diene. This process is conducted at temperatures ranging from 110 to 425°C and pressures between 1.3 to 100 MPa, using a catalyst composed of silicon carbide and salts of copper or chromium .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-4-vinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Ethyl-substituted cyclohexenes.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
1,4-Dimethyl-4-vinylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-4-vinylcyclohexene involves its ability to undergo various chemical transformations. The vinyl group is particularly reactive, allowing the compound to participate in addition and substitution reactions. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
4-Vinylcyclohexene: Lacks the two methyl groups present in 1,4-Dimethyl-4-vinylcyclohexene.
1,4-Dimethylcyclohexene: Lacks the vinyl group.
1-Methyl-3-vinylcyclohexene: Has a different substitution pattern on the cyclohexene ring.
Uniqueness
This compound is unique due to the presence of both methyl and vinyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
4-ethenyl-1,4-dimethylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-4-10(3)7-5-9(2)6-8-10/h4-5H,1,6-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVYIYQJVQFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938493 | |
Record name | 4-Ethenyl-1,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-61-9 | |
Record name | 1,4-Dimethyl-4-vinylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethyl-4-vinylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethenyl-1,4-dimethylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-4-vinylcyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIMETHYL-4-VINYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QEG8PAU5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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